3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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Overview
Description
“3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C6H5BrN4 . It is a light yellow solid and is used in various biochemical, clinical, and pharmaceutical applications .
Synthesis Analysis
The synthesis of “this compound” involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . The characterization of these compounds was achieved by 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of “this compound” was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis
The chemical reactions of “this compound” were studied using emission spectra and luminescence decay curves . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Physical and Chemical Properties Analysis
“this compound” is a light yellow solid . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The molecular weight of the compound is 213.04 .Scientific Research Applications
Synthesis and Structural Analysis
- 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine, as part of the triazolopyridines family, is synthesized using N-chlorosuccinimide (NCS) for hydrazones under mild conditions. The structural and spectroscopic properties of these compounds have been characterized through methods like X-ray diffraction, FTIR, NMR, and MS (El-Kurdi, Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
- Another study describes the acylation of heteroaromatic amines for the synthesis of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives, which are chemically related to this compound (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).
Biological and Pharmacological Potential
- Triazolopyridines, including derivatives like this compound, demonstrate significant biological activities, such as antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicide activities. They also show effectiveness against a range of microorganisms and are used in the treatment of diseases like schistosomiasis (Gandikota, Bolla, Viswanath, & Bethi, 2017).
Optical and Electronic Properties
- The structural, optical, and electronic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a closely related compound, have been studied. These studies include vibrational spectra analysis and molecular structure determination, providing insights into the stability and electronic absorption spectra of these compounds (Dymińska, Hanuza, Janczak, Ptak, & Lisiecki, 2022).
Synthetic and Chemical Diversification
- Research on the synthesis of various triazolopyridine derivatives, including the ring rearrangement and diversification of these compounds, highlights their potential as versatile synthetic intermediates. These studies contribute to understanding the chemical behavior and potential applications in different fields, including materials science and pharmaceuticals (Tang, Wang, Li, & Wang, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
It is plausible that it interacts with its targets through a mechanism similar to other triazolo-pyridine derivatives, which often act by binding to the active site of their target proteins, thereby inhibiting their function .
Biochemical Pathways
If it does indeed inhibit cdk2, it would affect the cell cycle regulation pathway, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines , suggesting that this compound may also have potential anti-tumor activity.
Properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCENHUIZTVBBCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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